molecular formula C11H15NO2 B3151663 3-(Piperidin-4-yloxy)phenol CAS No. 718596-86-2

3-(Piperidin-4-yloxy)phenol

Numéro de catalogue: B3151663
Numéro CAS: 718596-86-2
Poids moléculaire: 193.24 g/mol
Clé InChI: QTFAIECLBCEMCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(Piperidin-4-yloxy)phenol (CAS 718596-86-2) is a versatile chemical intermediate of significant interest in organic and medicinal chemistry. It is characterized by the presence of both phenol and piperidine functional groups, which makes it a valuable building block for the synthesis of more complex, bioactive molecules . The stability of this compound under standard conditions and its compatibility with a wide range of reaction conditions make it a reliable choice for various synthetic applications . The piperidine ring is a fundamental heterocyclic scaffold in drug discovery, featured in a wide array of therapeutics and experimental compounds . Piperidine-based structures are investigated for diverse pharmacological activities, including anticancer, antiviral, and antimicrobial applications . Furthermore, the piperidine moiety is a recognized pharmacophore in the development of ligands for various receptor targets, such as the histamine H3 receptor, highlighting its importance in neuroscience and immunology research . The structural features of this compound, specifically its aromatic and heterocyclic moieties, allow for extensive further functionalization, enabling researchers to develop novel compounds with tailored properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the safety data sheet (SDS) and handle the material appropriately.

Propriétés

IUPAC Name

3-piperidin-4-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFAIECLBCEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311559
Record name 3-(4-Piperidinyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718596-86-2
Record name 3-(4-Piperidinyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718596-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Piperidinyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Approaches in the Study of 3 Piperidin 4 Yloxy Phenol Analogues

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful computational tools for investigating the intrinsic properties of molecules. researchgate.net These methods provide a foundational understanding of the electronic and structural characteristics of 3-(Piperidin-4-yloxy)phenol analogues.

Electronic Structure Analysis and Molecular Geometry

DFT calculations, often employing methods like B3LYP with various basis sets, are used to determine the optimized molecular geometry of these compounds. niscpr.res.innlss.org.in This analysis reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Understanding the most stable conformation is essential as it dictates how the molecule will interact with its environment, including biological receptors.

Molecular Orbital Investigations (HOMO-LUMO) and Electron Transport Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, indicating a greater ease of charge transfer within the molecule. nih.govnih.gov This information is vital for predicting how this compound analogues might participate in chemical reactions. niscpr.res.in

Table 1: Frontier Molecular Orbital Properties

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept an electron.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

Mulliken and NBO Charge Analysis

Mulliken and Natural Bond Orbital (NBO) analyses are computational methods used to determine the partial atomic charges on each atom within a molecule. researchgate.net This charge distribution provides insights into the electrostatic potential of the molecule and is crucial for understanding intermolecular interactions. orientjchem.org While the Mulliken method is simpler, NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation. stackexchange.com The calculated atomic charges help to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of interaction. researchgate.net

Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound analogues. niscpr.res.innih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the observed experimental spectra. researchgate.netelixirpublishers.com This comparison between theoretical and experimental data helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a protein. nih.gov This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. researchgate.net Furthermore, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value. sciepub.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new, more potent analogues. nih.gov

Table 2: Key Parameters in Molecular Docking

Parameter Description Importance
Binding Energy (kcal/mol) The estimated free energy of binding between the ligand and the target protein. A lower value typically indicates a stronger and more favorable interaction.
Binding Pose/Mode The predicted three-dimensional orientation of the ligand within the protein's binding site. Reveals the specific intermolecular interactions responsible for binding.
Hydrogen Bonds Non-covalent attractions between a hydrogen atom and an electronegative atom. Crucial for the specificity and stability of ligand-protein complexes.

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | A significant driving force for ligand binding. |

Exploration of Receptor-Ligand Binding Pockets

The exploration of receptor-ligand binding pockets is a critical component in understanding the mechanism of action of this compound analogues. Molecular docking, a prominent computational technique, is frequently employed to predict the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method allows for a detailed examination of the intermolecular interactions that govern the binding process.

Studies on various piperidine-containing ligands have revealed key interaction patterns within receptor binding sites. For instance, in the context of histamine (B1213489) H3 receptors, the protonated nitrogen atom of the piperidine (B6355638) ring is often involved in forming a crucial salt bridge with acidic residues like Aspartate (Asp). nih.gov Furthermore, this charged nitrogen can participate in cation-π interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

The aromatic moieties present in analogues of this compound are also pivotal for binding. These groups frequently engage in π–π stacking interactions with aromatic amino acid side chains within the binding pocket, such as Tryptophan (Trp), Tyr, and Phe. nih.govnih.gov The ether oxygen atom, a key feature of the this compound scaffold, can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on residues like Tyr. nih.gov Hydrophobic interactions also play a significant role, with alkyl linkers or other nonpolar parts of the molecule interacting with hydrophobic residues in the active site. nih.gov

Table 1: Key Intermolecular Interactions of Piperidine Analogues in Receptor Binding Pockets

Interaction TypeLigand MoietyInteracting Receptor Residue (Example)
Salt BridgeProtonated Piperidine NitrogenAspartate (Asp)
Cation-π InteractionProtonated Piperidine NitrogenTyrosine (Tyr), Phenylalanine (Phe)
π–π StackingAromatic RingsTryptophan (Trp), Phenylalanine (Phe)
Hydrogen BondEther OxygenTyrosine (Tyr)
Hydrophobic InteractionAlkyl LinkersPhenylalanine (Phe), Tyrosine (Tyr)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Profiles

Molecular Dynamics (MD) simulations serve as a powerful tool to investigate the dynamic nature of receptor-ligand complexes and to refine the understanding of interaction profiles over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations offer insights into the conformational flexibility of both the ligand and the receptor, as well as the stability of their interactions under physiological conditions. researchgate.netnih.gov

For analogues of this compound, MD simulations can be used to assess the stability of the binding mode predicted by docking. nih.gov By simulating the movement of atoms over time, researchers can observe whether key interactions, such as hydrogen bonds and salt bridges, are maintained. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the complex; a stable RMSD suggests a stable binding mode. nih.govnih.gov

A more advanced application of this technique is the use of mixed-solvent molecular dynamics (MSMD) simulations to construct residue interaction profiles. nih.gov This "inverse" approach can identify which protein environments are preferred by specific chemical groups on the ligand, providing a detailed map of interaction hotspots without relying on a pre-existing co-crystal structure. nih.gov For a molecule like this compound, this could reveal the preferred interaction environments for the phenol (B47542), piperidine, and ether moieties, guiding further structural modifications. nih.gov For example, simulations can reveal that a phenyl group may favor interactions with acidic, hydrophilic, and hydrophobic residues in a perpendicular orientation, indicative of amide-π stacking. nih.gov

Advanced Computational Characterization Techniques

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in molecular crystals. nih.gov This technique maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. nih.govnih.gov

For derivatives containing phenol and piperidine rings, Hirshfeld analysis can elucidate the nature and prevalence of various non-covalent interactions. The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts. nih.govnih.gov The most significant contributions to the Hirshfeld surface for organic molecules often come from H···H contacts. nih.gov Other important interactions for this compound analogues would include O···H/H···O, C···H/H···C, and C···C contacts, reflecting hydrogen bonds and van der Waals forces. nih.govnih.gov The presence of red spots on the d_norm map, a feature of Hirshfeld surface analysis, indicates the positions of strong hydrogen bond contacts, such as O—H⋯N interactions. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (Example)
H···H41.6% - 54.3%
C···H/H···C16.7% - 28.1%
O···H/H···O13.8% - 20.2%
C···C~5.3%
N···H/H···N~4.8%
Note: The exact percentages can vary depending on the specific crystal structure.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. walisongo.ac.id For this compound analogues, QSAR can identify the key molecular features that are critical for their binding affinity to a particular target.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. mdpi.com

Key molecular descriptors relevant to the binding interactions of piperidine-containing ligands often include:

Steric descriptors: These describe the size and shape of the molecule. Contour maps might indicate that bulky substituents are favored in certain regions of the molecule to enhance van der Waals interactions, while they may be detrimental in other areas, causing steric clashes. nih.govmdpi.com

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and electronegativity. For instance, a QSAR model might show that electron-donating groups on the phenol ring enhance binding affinity. nih.gov The presence of electronegative groups in specific locations might also be identified as crucial for activity. mdpi.com

Hydrophobic descriptors: These quantify the lipophilicity of the molecule. The importance of lipophilicity for binding affinity is a common finding in QSAR studies of piperidine analogues. nih.gov

Hydrogen-bond acceptor/donor properties: The ability to form hydrogen bonds is a critical factor for binding. QSAR models can highlight regions where hydrogen-bond acceptors or donors are favorable for increasing biological activity. mdpi.com

By analyzing these descriptors, QSAR models provide valuable guidance for the rational design of new, more potent analogues of this compound. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 3 Piperidin 4 Yloxy Phenol Scaffolds

Systematic Exploration of Substituent Effects on the Phenol (B47542) Ring

The electronic and steric properties of substituents on the phenol ring significantly influence the molecule's interaction with its biological targets. The hydroxyl group itself is a potent hydrogen bond donor and its acidity and reactivity can be fine-tuned by the addition of other functional groups to the aromatic ring.

The introduction of halogens and small alkyl groups to the phenol ring has been a key strategy to probe the steric and electronic requirements of the binding pocket. Halogens, such as chlorine and bromine, are electron-withdrawing groups that can alter the pKa of the phenolic hydroxyl and participate in halogen bonding. Alkyl groups are electron-donating and increase lipophilicity.

Studies on analogous 4-aryloxypiperidine systems have shown that the position of these substituents is critical. For instance, in a series of inhibitors for the MenA enzyme from Mycobacterium tuberculosis, which features a related piperidine (B6355638) core, halogen substitution on a phenyl ring demonstrated clear positional effects. Compared to the unsubstituted analog, derivatives with halogen substituents at the meta- and para-positions showed a two- to four-fold improvement in both inhibitory and antibacterial activity. nih.gov In contrast, ortho-substitution only led to improved enzymatic inhibition without a corresponding increase in whole-cell activity. nih.gov This suggests that steric hindrance near the ether linkage, caused by ortho-substitution, may be detrimental to cellular uptake or interaction with efflux pumps, while substitution at the meta- and para-positions provides a more favorable interaction profile with the target enzyme. nih.gov

Similarly, investigations into N-arylbutenyl derivatives of piperidine revealed that a chlorine atom in the ortho-position of a benzene nucleus resulted in higher toxicity compared to a bromine atom at the same position. nih.gov This highlights the nuanced effects of different halogens, where size and electronegativity can dictate the biological outcome.

Table 1: Representative SAR Data for Halogenated Phenyl-Piperidine Analogs Data below is illustrative of trends observed in closely related scaffolds.

Compound IDSubstituent (X) on Phenyl RingPositionRelative Activity
1aH-1.0
1bClpara2.5x
1cFpara2.2x
1dClmeta2.8x
1eClortho1.2x (enzymatic only)

Electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) also have a profound impact on the activity of phenolic compounds. These groups generally increase electron density on the aromatic ring and can influence the molecule's conformation and hydrogen-bonding capacity.

In SAR studies of VEGFR-2 kinase inhibitors based on a 4-(3-hydroxyphenylamino) core, the presence of a methyl group on the phenol ring was found to be important for potency. nih.gov The position of such groups is crucial. Research on other inhibitor classes has shown that a para-position for a methyl substituent on a benzenesulfonyl moiety is preferred for inhibitory activity over a meta-position. nih.gov

Methoxy groups offer the additional possibility of acting as hydrogen bond acceptors. Their effect is also highly position-dependent. In one series of Keap1-Nrf2 protein-protein interaction inhibitors, compounds with 4-methoxy substituents showed potent activity. nih.gov However, in the same study, the addition of an extra methoxy group elsewhere on the ring led to a dramatic decrease in potency, indicating that while one methoxy group may form a favorable interaction, an additional group may introduce steric clashes or an unfavorable electronic profile. nih.gov

Table 2: Influence of Methyl and Methoxy Group Position on Activity in Analogous Scaffolds Data below is illustrative of trends observed in closely related scaffolds.

Compound IDSubstituent on Phenyl RingPositionRelative Potency
2aH-1.0
2b-CH₃para3.5x
2c-CH₃meta1.5x
2d-OCH₃para3.1x
2e-OCH₃ (additional)ortho<0.1x

Modifications and Functionalizations of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for modification, offering a vector to modulate physicochemical properties such as basicity, lipophilicity, and molecular weight. These changes directly impact how the molecule interacts with its biological target and its pharmacokinetic profile.

The substitution of the piperidine nitrogen with various alkyl and aryl groups has been extensively explored. The nature of this substituent can dramatically alter the compound's biological activity profile. For example, in a series of 3,4,5-trihydroxypiperidines, N-alkylation and N-arylation were shown to produce compounds with a range of biological activities, including glycosidase inhibition and immunosuppressant effects. nih.gov

In the context of dopaminergic ligands, starting with a parent 3-(1-benzylpiperidin-4-yl)phenol structure, stepwise modifications led to a range of compounds from partial agonists to D2 antagonists. gu.se This demonstrates that the N-substituent is a critical determinant of the functional activity at the receptor. Simple N-alkyl groups, such as N-propyl, can confer a specific pharmacological profile. gu.se The introduction of larger N-aryl groups can introduce additional binding interactions or steric constraints. For instance, N-arylbutenyl derivatives of piperidine have been synthesized and shown to possess antimicrobial and antifungal properties, with the activity varying based on the substitution pattern of the aryl ring. nih.gov

To introduce conformational rigidity and explore new chemical space, the piperidine nitrogen and its adjacent carbon atom can be incorporated into more complex ring systems. These include spirocyclic and bridged azabicyclic structures. Such modifications reduce the number of rotatable bonds, locking the molecule into a more defined conformation, which can lead to increased potency and selectivity.

Spirocyclic Systems: Spiro-piperidine derivatives, where the piperidine ring shares a single carbon atom with another ring, have been identified as potent antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R) and as ligands for sigma receptors. researchgate.netnih.gov The synthesis of spiro[isoquinoline-4,4'-piperidine] derivatives coupled to a furoxan moiety yielded compounds with moderate PDE5 inhibitory activity. nih.gov These rigidified structures offer unique three-dimensional shapes that can fit into binding pockets in ways that simpler N-alkyl or N-aryl substituents cannot.

Bridged Azabicyclic Systems: Introducing a bridge across the piperidine ring creates bicyclic systems like nortropanes or 2-azanorbornanes. This strategy has been used to modify a high-affinity P2Y₁₄R antagonist. nih.gov Incorporating bridged piperidines into the core structure preserved high affinity for the receptor. nih.gov These constrained analogs can enhance drug-like properties by increasing the molecule's sp³ character, which often leads to improved solubility and metabolic stability. nih.gov

Table 3: Bioactivity of Representative Spiro and Bridged Piperidine Analogs Data below is illustrative of trends observed in closely related scaffolds.

Compound TypeRepresentative StructureTarget/ActivityKey Finding
N-Benzylpiperidine1'-Benzyl-spiro[ nih.govbenzopyran-1,4'-piperidine]Sigma-1 ReceptorHigh affinity (Ki = 1.54 nM) and selectivity. researchgate.net
Spiro-piperidineNovel spiro-piperidine derivativeMCH-1R AntagonistHighly potent (IC₅₀ = 0.09 nM). nih.gov
Bridged Piperidine2-Azanorbornane analogP2Y₁₄R AntagonistPreserved high receptor affinity. nih.gov

Structural Variations of the Ether Linkage at the 4-Position of Piperidine

The ether linkage connecting the phenol and piperidine rings is a crucial structural element. While it provides a degree of rotational flexibility, its primary role is to correctly position the two ring systems relative to each other for optimal target engagement. Investigations into replacing this linkage have provided insights into its importance.

Impact of Linker Length and Heteroatom Identity

The linker, which connects the piperidine ring to the phenolic moiety, plays a pivotal role in determining the biological activity of 3-(Piperidin-4-yloxy)phenol derivatives. Modifications in linker length and the identity of heteroatoms within the linker can significantly influence receptor binding affinity and functional activity.

Research on analogous 4-oxypiperidine ethers has demonstrated that the nature of the linker is a critical determinant of pharmacological activity. In a series of histamine (B1213489) H3 receptor (H3R) antagonists, replacing a flexible five-methylene group chain with more rigid aromatic linkers, such as benzene, biphenyl, or naphthalene, was investigated. This strategic modification was based on the rationale that a more conformationally restricted moiety might achieve a better fit within the receptor binding site due to a reduction in the degrees of freedom nih.gov.

For instance, the introduction of a benzene ring as the linker in 4-oxypiperidine derivatives resulted in a notable increase in H3R antagonistic activity. Further elongation of this rigid linker by an additional methylene group between the 4-oxypiperidine and the aromatic ring led to a significant enhancement in potency nih.gov. This suggests that an optimal distance and orientation between the piperidine and the distal aromatic portion are crucial for effective receptor interaction.

In a different series of phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, the elongation of the linker from an oxyethylene to an oxypropylene chain resulted in a more than 10-fold increase in σ1 receptor affinity. This enhancement in affinity is attributed to the longer linker allowing the phenoxy moiety to more effectively occupy a hydrophobic region within the binding site, thereby capitalizing on additional hydrophobic interactions.

The following table illustrates the impact of linker modifications on the activity of hypothetical this compound derivatives, based on trends observed in analogous compound series.

Compound IDLinker between Piperidin-4-oxy and PhenolRelative Potency
1a -(CH2)2-1x
1b -(CH2)3-5x
1c -O-(CH2)2-12x
1d -O-(CH2)3-25x
1e -CH2-Ph-8x

This data is illustrative and based on established SAR principles for similar scaffolds.

The identity of heteroatoms within the linker also exerts a significant influence. The presence of an ether oxygen, for example, can introduce a key hydrogen bond accepting feature and alter the conformational preferences of the molecule, potentially leading to improved interactions with the target receptor.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve compound properties, and circumvent intellectual property limitations. For the this compound scaffold, these techniques can be applied to various parts of the molecule, including the phenol ring, the piperidine core, and the linker.

Bioisosteric replacement of the phenolic hydroxyl group is a common strategy to address metabolic liabilities, such as glucuronidation, and to modulate physicochemical properties. A variety of functional groups can serve as phenol bioisosteres, including other heterocyclic systems that can mimic the hydrogen bonding and electronic properties of the phenol. Examples of phenol bioisosteres include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones researchgate.net. The choice of a suitable bioisostere depends on the specific interactions of the phenol group with the target protein.

For instance, the exchange of a phenolic hydroxyl group with an arylsulfonamide moiety has been successfully employed in the design of adrenergic derivatives, resulting in compounds with comparable biological activities ufrj.br. This demonstrates that non-classical bioisosteres can effectively replicate the key interactions of the original functional group.

The following table presents potential bioisosteric replacements for the phenol moiety in this compound and their potential impact on properties.

Original MoietyBioisosteric ReplacementPotential Advantages
PhenolBenzimidazoloneImproved metabolic stability, maintained H-bonding
PhenolIndoleAltered electronic profile, potential for new interactions
PhenolPyridoneIncreased polarity, potential for improved solubility
PhenolTetrazoleAcidic properties, can mimic carboxylates

This table provides hypothetical examples of bioisosteric replacements.

Scaffold hopping can be employed to replace the entire this compound core with a structurally distinct scaffold that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemotypes with improved drug-like properties.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. The flexibility of the piperidine ring and the rotational freedom around the ether linkage allow these molecules to adopt various conformations, only some of which may be biologically active.

Conformational analysis of related N-arylpiperidine structures has shown that the conformational preferences can be significantly influenced by substituents on the piperidine ring and the nature of the N-aryl group. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which can have profound implications for how the molecule presents its pharmacophoric elements to a receptor nih.gov.

Molecular modeling studies, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, are invaluable tools for understanding the low-energy conformations of these molecules and how they correlate with their biological activity. For example, in a series of orexin receptor antagonists, a specific twist-boat conformation of a diazepane ring, stabilized by an intramolecular π-stacking interaction, was found to be the bioactive conformation nih.gov. This highlights the importance of considering non-intuitive conformations in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models can be developed to predict the activity of new derivatives, guide lead optimization, and provide insights into the key structural features that govern activity.

The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like neural networks, can be used to build the QSAR model. A study on 4-phenylpiperidine derivatives acting as mu opioid agonists successfully employed a neural network to establish a nonlinear QSAR model, demonstrating the utility of advanced computational methods for this class of compounds nih.gov.

For this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models have been successfully applied to other piperidine-containing compounds for various CNS targets frontiersin.org.

The following table lists some of the key descriptors that could be employed in a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorsPotential Correlation with Activity
StericMolecular Volume (Vol)Optimal size for binding pocket occupancy
Principal Moments of InertiaMolecular shape and linearity
ElectronicDipole MomentInfluence on long-range interactions
Highest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability
Lowest Unoccupied Molecular Orbital (LUMO) EnergyElectron-accepting ability
HydrophobicLogPMembrane permeability and hydrophobic interactions
TopologicalWiener IndexMolecular branching

A well-validated QSAR model can be a powerful predictive tool in the design of novel this compound derivatives with enhanced therapeutic potential.

Mechanistic Elucidation in Chemical Biology for 3 Piperidin 4 Yloxy Phenol Containing Molecules

Investigation of Enzyme Inhibition Mechanisms

Molecules incorporating the 3-(Piperidin-4-yloxy)phenol moiety have been investigated for their potential to inhibit various enzymes. The elucidation of their inhibitory mechanisms is fundamental to understanding their therapeutic potential.

Kinetic Studies of Enzyme-Ligand Interactions

Kinetic studies are essential to characterize the dynamics of enzyme inhibition. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. For phenolic compounds, which include the this compound chemical class, inhibition kinetics are often analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

While specific kinetic data for this compound against particular enzymes is not extensively detailed in the available literature, the general approach involves determining IC50 values to quantify the inhibitor's potency. For instance, studies on various phenolic and piperidine (B6355638) derivatives have demonstrated a wide range of IC50 values depending on the specific enzyme and the substituents on the core scaffold. The relationship between IC50 and the apparent inhibition constant (Ki app) is crucial for confirming the mechanism of inhibition nih.govnih.gov.

The following table illustrates typical data obtained from enzyme inhibition assays for related compound classes, which would be analogous to the data sought for this compound derivatives.

Compound ClassTarget EnzymeIC50 (µM)
Phenolic ExtractAcetylcholinesterase54.14
Phenolic ExtractButyrylcholinesterase58.73
Piperidine DerivativePancreatic Lipase28.76

This table is illustrative and based on data for related compound classes. Specific values for this compound are not available in the cited literature.

Elucidation of Specific Inhibition Modes (e.g., Noncompetitive Inhibition)

The mode of enzyme inhibition describes how the inhibitor binds to the enzyme and affects its interaction with the substrate. Common modes include competitive, uncompetitive, and non-competitive inhibition. Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), reducing the enzyme's activity without affecting substrate binding wikipedia.orgnih.gov. In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex wikipedia.orgnih.gov.

This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) while the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, remains unchanged nih.gov. The mechanism of non-competitive inhibition is a key area of investigation for many therapeutic agents, as it can be effective regardless of substrate concentration nih.gov. For molecules containing a phenolic group, the potential for allosteric binding is a significant area of research. While specific studies detailing the non-competitive inhibition by this compound are not prevalent, this mechanism is a plausible mode of action for this class of compounds given their structural features.

Receptor Binding and Modulation Mechanisms (Agonism/Antagonism)

The this compound scaffold is a component of ligands that target various receptors, particularly G-protein coupled receptors (GPCRs) such as opioid and histamine (B1213489) receptors. Understanding how these molecules bind to and modulate receptor function is critical to their pharmacological profiling.

Ligand-Dependent Functional Responses

The functional response of a receptor to a ligand determines whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). This is often assessed using functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

For example, in a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent could convert a compound from a potent antagonist to a potent agonist at the nociceptin receptor nih.gov. This highlights the critical role of the chemical structure in determining the functional outcome of the ligand-receptor interaction. While specific agonist/antagonist data for this compound is limited, studies on structurally related 3-(piperidin-4-yl)phenol and 3-(hydroxyphenyl)piperidine analogs demonstrate their potential to act as antagonists at opioid receptors unica.itacs.orgsemanticscholar.org. Compounds from these related series were shown to decrease DAMGO-induced GTPγS stimulation, indicating antagonist activity unica.it.

Competitive Binding Studies and Receptor Selectivity

Competitive binding assays are used to determine the affinity of a ligand for a specific receptor. In these assays, the test compound competes with a radiolabeled ligand known to bind to the receptor. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity.

Derivatives of the 4-(3-hydroxyphenyl)piperidine scaffold, which is structurally similar to this compound, have been extensively studied. For instance, certain analogs have shown nanomolar affinity for mu (MOP), kappa (KOP), and delta (DOP) opioid receptors, as well as the nociceptin receptor (NOP) acs.orgsemanticscholar.org. The removal of dimethyl groups from a (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold was found to increase the binding affinity for the NOP receptor by 10-fold while maintaining high affinity for other opioid receptors acs.orgsemanticscholar.org.

The following table presents binding affinity data for a representative compound (AT-076) from a related chemical series, demonstrating the type of data generated in such studies.

ReceptorKi (nM)
NOP1.75 ± 0.74
KOP1.14 ± 0.63
MOP1.67 ± 0.60
DOP19.6 ± 1.3

Data for compound AT-076, a 4-(3-hydroxyphenyl)piperidine derivative acs.orgsemanticscholar.org.

Similarly, 4-oxypiperidine ethers have been shown to have high affinity for the histamine H3 receptor, with some compounds exhibiting Ki values in the nanomolar range nih.gov. These studies underscore the potential for molecules containing the this compound core to be developed as selective and high-affinity receptor ligands.

Protein-Ligand Interaction Analysis

To gain a deeper understanding of the binding mechanisms at a molecular level, computational methods such as molecular docking are employed. These techniques predict the preferred orientation of a ligand when bound to a protein target and help to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For phenolic and piperidine-containing compounds, molecular docking studies have been instrumental in elucidating their binding modes. For example, docking studies of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues with a GABAA receptor homology model helped to rationalize the observed structure-activity relationships and suggested that different substituted analogues adopt distinct binding orientations within the receptor's binding pocket nih.gov.

Molecular docking simulations of various drugs with proteins can predict the binding affinity and the stability of the drug-protein complex researchgate.netresearchgate.net. The interactions of phenolic compounds with proteins are complex and can involve hydrogen bonding through the hydroxyl groups and π-stacking interactions of the aromatic ring. The piperidine ring can engage in hydrophobic and electrostatic interactions. While specific molecular docking studies on this compound were not identified in the reviewed literature, the general principles of protein-ligand interactions for its constituent moieties are well-established.

Identification of Key Binding Residues and Hotspots

The efficacy of drug candidates often hinges on their precise interaction with biological targets. For molecules containing the this compound moiety, identifying the key amino acid residues that form binding hotspots within a protein's active site is critical. While specific data for a universal target is not available, analysis of analogous structures interacting with enzymes like tyrosinase reveals common patterns. Molecular docking studies of similar piperidine-containing inhibitors suggest that interactions are often established within hydrophobic pockets adjacent to the catalytic site. For instance, benzyl substituents on related piperidine structures have been shown to engage in important interactions that contribute significantly to binding affinity and inhibitory potency. These hotspots are regions where even small changes to the ligand can result in substantial gains or losses in binding energy, thereby guiding the rational design of more effective molecules.

Structural Basis of Ligand Specificity and Potency

The specificity and potency of a ligand are dictated by its three-dimensional structure and its complementary fit with the target protein. For derivatives of this compound, the interplay between the phenol (B47542), ether, and piperidine components defines their structure-activity relationship (SAR). The phenol group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with polar residues in a binding pocket. The piperidine ring, typically in a chair conformation, provides a rigid scaffold that correctly orients substituents for optimal interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on related aryloxyacetyl derivatives have demonstrated that steric and electrostatic fields are significant contributors to biological activity. This implies that the size, shape, and electronic properties of substituents on both the phenyl and piperidine rings are determinants of potency. For example, the introduction of bulky or electron-withdrawing groups can modulate binding affinity and specificity by altering the molecule's interaction profile with the target protein.

Below is a representative table illustrating how different functional groups on a hypothetical series of this compound analogs might influence their inhibitory activity, based on general SAR principles.

Compound IDR1 (on Phenyl Ring)R2 (on Piperidine N)Potency (IC50, nM)
A-1HH500
A-24-ClH250
A-3HBenzyl120
A-44-ClBenzyl60

Intermolecular Association and Hydrogen Bonding Networks in Crystal Structures

The arrangement of molecules in the solid state, governed by intermolecular forces, provides crucial insights into their physical properties and potential interactions. Hydrogen bonding is a dominant force in the crystal packing of molecules containing hydroxyl and amine functionalities, such as this compound. The phenolic hydroxyl group is a strong hydrogen bond donor, while the ether oxygen and the piperidine nitrogen can act as hydrogen bond acceptors.

Crystal structure analyses of related compounds, such as haloperidol derivatives which contain a piperidine ring, show that intermolecular hydrogen bonding plays a critical role in stabilizing the crystal lattice. mdpi.com For instance, O-H···N or N-H···O hydrogen bonds can link molecules into chains or more complex three-dimensional networks. wildlife-biodiversity.com In phenols, it has been observed that the geometry of the hydrogen bond can be influenced by adjacent substituents, which may cause deviations from planarity with the aromatic ring. rsc.org The presence of both a hydrogen bond donor (phenol -OH) and acceptors (-O- ether, piperidine -NH) in the this compound scaffold allows for the formation of robust hydrogen-bonding networks, which are a defining feature of their crystal structures. mdpi.comrsc.org

Proposed Mechanistic Pathways in Catalytic Reactions Involving Piperidine Ethers

Piperidine ethers can be involved in various catalytic reactions, both as substrates and as products. The mechanistic pathways often depend on the type of catalyst and reaction conditions. For instance, the cleavage or formation of the aryl ether bond is a key transformation.

One relevant mechanistic pathway is the piperidinolysis of activated aryl ethers, which involves the nucleophilic attack of piperidine on an electron-deficient aromatic ring. Kinetic and computational studies on similar systems suggest a multi-step mechanism. researchgate.net This process can begin with a rapid nucleophilic attack by piperidine on the ipso-carbon of the aryl ether to form a zwitterionic intermediate. This is often followed by a rate-determining proton transfer step, which can be catalyzed by a second molecule of piperidine (specific base catalysis), leading to the final substitution product. researchgate.net

In the context of metal-catalyzed cross-coupling reactions, which are used to form aryl ether bonds, the mechanism typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. wildlife-biodiversity.com For example, in palladium-catalyzed reactions, a Pd(0) species undergoes oxidative addition with an aryl halide. Subsequent reaction with an alcohol (or phenoxide) and base, followed by reductive elimination, yields the aryl ether product and regenerates the Pd(0) catalyst. wildlife-biodiversity.com Radical-based mechanisms have also been proposed for certain cross-coupling reactions that form ether linkages, where an α-oxy radical may be generated and subsequently intercepted by a metal complex to form the desired product. princeton.edu

Advanced Applications and Future Directions in 3 Piperidin 4 Yloxy Phenol Research

Role as Versatile Synthetic Intermediates and Building Blocks for Novel Chemical Entities

The 3-(Piperidin-4-yloxy)phenol core is a highly valuable building block in the synthesis of complex bioactive molecules. Its structure features multiple reactive sites that allow for selective modification, making it an ideal starting point for constructing diverse chemical libraries. The design and use of such high-quality, novel building blocks are recognized as a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds csmres.co.uknih.gov.

The versatility of the scaffold stems from three main features:

The Piperidine (B6355638) Nitrogen: The secondary amine of the piperidine ring is readily functionalized through reactions like N-alkylation, acylation, or reductive amination. This allows for the introduction of various substituents to modulate properties such as target affinity, selectivity, and solubility.

The Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters, or it can serve as a handle for attaching linkers or other molecular fragments. Its acidity and hydrogen-bonding capability are often crucial for target interaction.

The Aromatic Ring: The phenol (B47542) ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can fine-tune electronic properties and provide new vectors for molecular growth.

This structural adaptability makes this compound and its analogues key intermediates in the synthesis of potential therapeutics, particularly in areas like neuropharmacology chemimpex.com. The strategic use of such intermediates enables the efficient and systematic exploration of chemical space to identify novel chemical entities with desired biological activities.

Development of Multi-Targeting Ligands Incorporating the Core Scaffold

Complex multifactorial diseases like Alzheimer's disease and certain cancers often involve the dysregulation of multiple biological pathways. This has driven a shift from the "one target, one drug" paradigm towards the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously rsc.orgfrontiersin.org. MTDLs can offer improved therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents frontiersin.org.

The this compound scaffold is exceptionally well-suited for the design of MTDLs. Its distinct structural domains can be independently modified to incorporate pharmacophores for different biological targets. For instance, the piperidine moiety can be tailored to bind to a G-protein-coupled receptor (GPCR), while the phenoxy portion can be derivatized to inhibit a key enzyme. This "pharmacophore-linking" strategy has been successfully employed in the design of ligands that target both histamine (B1213489) H3 receptors and cholinesterases, which is a promising approach for treating cognitive deficits in Alzheimer's disease nih.gov.

Table 1: Design Strategy for Multi-Targeting Ligands Based on the Piperidin-4-yloxy Phenol Scaffold

Scaffold Component Potential Modification Example Target Class Therapeutic Area
Piperidine Moiety N-benzylation, N-alkylation Histamine H3 Receptor (H3R) Alzheimer's Disease
Phenoxy Moiety Derivatization of the phenol Cholinesterases (AChE/BuChE) Alzheimer's Disease
Linker/Spacer Ether linkage Connects the two pharmacophores Neurodegenerative Disorders

By rationally designing modifications to the core scaffold, researchers can create integrated ligands that address the multifaceted nature of complex diseases semanticscholar.org.

Integration into Proteolysis-Targeting Chimeras (PROTACs) and other Bifunctional Compounds

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic modality nih.govnih.gov. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two chemrxiv.orgnih.gov. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome nih.gov.

The this compound scaffold can serve as a key component of the POI ligand in a PROTAC. Its inherent binding capabilities for various protein targets can be exploited, and its structure provides convenient points for attaching the linker. The synthesis of PROTACs is often a modular process, where libraries of compounds are created by combining different POI ligands, E3 ligase ligands, and linkers to optimize degradation efficiency d-nb.inforesearchgate.netsymeres.com. The development of solid-phase synthesis methods has further accelerated the discovery of effective PROTACs d-nb.infonih.gov.

The challenge with bifunctional molecules often lies in their physicochemical properties, as they tend to have a higher molecular weight and lipophilicity than traditional small molecules symeres.com. The this compound core, being relatively small and possessing polar functional groups, can contribute to more favorable drug-like properties in the final PROTAC construct.

Table 2: Hypothetical PROTAC Design Incorporating the this compound Scaffold

PROTAC Component Function Example Moiety Attachment Point on Scaffold
POI Ligand Binds to the target protein This compound derivative N/A (Core of the ligand)
Linker Connects the two ligands Polyethylene glycol (PEG) chain Piperidine nitrogen or phenol ring
E3 Ligase Ligand Recruits an E3 ubiquitin ligase Pomalidomide or VH032 Terminus of the linker

Application in Molecular Imaging Probes and Fluorescent Ligands

Molecular imaging probes are essential tools for visualizing and studying biological processes in real-time within living systems rsc.orgnih.gov. These probes typically consist of a targeting molecule that binds to a specific biological target and a reporter moiety, such as a fluorophore or a radionuclide, that generates a detectable signal nih.gov.

The this compound scaffold can be readily adapted for use in molecular imaging. By chemically conjugating a fluorescent dye to the core structure, it can be converted into a fluorescent ligand. Such ligands are invaluable for a range of fluorescence-based techniques, including confocal microscopy, flow cytometry, and high-throughput screening nih.govacs.orgnih.gov.

For example, derivatives of a related spiro[isobenzofuran-1,4′-piperidine] core have been successfully developed as nanomolar-affinity fluorescent probes for studying sigma (σ) receptors, which are implicated in cancer and neurological disorders nih.govacs.orgunito.it. These probes, spanning emissions from green to near-infrared, have enabled detailed investigation of σ₂ receptor localization and function in living cells acs.orgunito.it. The development of such tools is crucial for target validation and for understanding the mechanism of action of new therapeutic agents.

Opportunities for Further Structural Optimization and Derivatization in Chemical Space

Despite its utility, the full potential of the this compound scaffold has yet to be realized. There are significant opportunities for further structural optimization and derivatization to explore new regions of chemical space and develop compounds with improved properties. Medicinal chemistry strategies can be applied to systematically modify the core structure to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles rhhz.netresearchgate.net.

Key areas for future derivatization include:

Phenol Bioisosterism: The phenol group is often a site of rapid metabolism (glucuronidation or sulfation), which can lead to poor oral bioavailability. Replacing the phenol with a suitable bioisostere—a structurally different group with similar biological properties—can mitigate these metabolic liabilities while preserving target engagement nih.gov.

Introduction of Chirality: Introducing chiral centers into the piperidine ring can lead to more defined three-dimensional structures that may fit better into a target's binding site, thereby enhancing potency and selectivity researchgate.net.

Ring System Modifications: Altering the piperidine or phenol rings, for example, by creating fused ring systems or replacing them with other heterocycles, can lead to completely novel scaffolds with unique biological activity profiles.

Table 3: Strategies for Structural Optimization of the this compound Scaffold

Modification Strategy Rationale Potential Outcome
Phenol Bioisosteric Replacement Improve metabolic stability, reduce toxicity Enhanced oral bioavailability, longer duration of action
Piperidine Ring Substitution Introduce chirality, modulate conformation Increased potency and selectivity
Aromatic Ring Substitution Fine-tune electronics, add interaction points Improved target affinity, altered selectivity profile
Scaffold Hopping Explore novel chemical space Discovery of new intellectual property and biological activities

Emerging Research Areas for Piperidin-4-yloxy Phenol Analogues

Photoaffinity Labeling and Chemoproteomics Applications

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule within a complex biological system, such as a cell lysate or a living cell nih.gov. This method is crucial for target deconvolution in phenotypic drug discovery and for mapping ligand-binding sites on proteins nih.govnih.gov.

A PAL probe is created by modifying a bioactive molecule to include two key functionalities: a photoreactive group (e.g., a diazirine) and a reporter tag for enrichment (e.g., an alkyne or biotin) nih.gov. Analogues of this compound are excellent candidates for conversion into PAL probes. A diazirine group could be installed on the aromatic ring, and an alkyne handle for "click chemistry" could be attached to the piperidine nitrogen.

The resulting probe would first bind non-covalently to its target protein. Upon irradiation with UV light, the photoreactive diazirine would generate a highly reactive carbene, which then forms a covalent bond with the nearest amino acid residue in the binding pocket nih.gov. The now covalently-tagged protein can be enriched using the reporter tag and identified by mass spectrometry-based proteomics. This approach provides direct evidence of a drug-target interaction and can uncover previously unknown targets or off-targets of a compound series.

Advanced Material Science Applications

The unique molecular architecture of this compound, which combines a piperidine ring with a phenolic group, suggests its potential as a valuable building block in the realm of advanced material science. chemimpex.com While direct research on this specific compound is not extensively documented, the functionalities it possesses are characteristic of monomers and additives used in the synthesis of high-performance polymers and specialty materials.

The phenolic hydroxyl group is a key feature, known for its ability to participate in polymerization reactions. For instance, phenols are precursors in the production of phenolic resins, which are valued for their thermal stability, chemical resistance, and flame-retardant properties. The piperidine moiety, with its secondary amine, offers a reactive site for various chemical modifications, allowing for the incorporation of this compound into different polymer backbones or as a pendant group to modify material properties.

Derivatives of similar structures, such as other m-aryloxy phenols, have been utilized in the production of plastics, adhesives, and coatings to enhance thermal stability and flame resistance. nih.govmdpi.com The presence of the piperidine ring in this compound could introduce additional functionalities, such as improved solubility in specific solvents or the ability to interact with other components in a material formulation.

Potential Applications in Polymer Science:

High-Performance Polymers: The rigid aromatic ring from the phenol and the saturated heterocyclic ring of piperidine could contribute to polymers with high glass transition temperatures and thermal stability.

Functional Coatings: The reactive sites on the molecule could be used to graft it onto surfaces, potentially imparting properties like hydrophobicity, corrosion resistance, or biocompatibility.

Adhesive Formulations: The hydrogen bonding capabilities of the phenol and piperidine groups could enhance adhesion to various substrates.

Table 1: Potential Contributions of this compound Functional Groups to Material Properties

Functional GroupPotential Contribution to Material PropertiesRelevant Research on Analogous Compounds
Phenolic HydroxylThermal stability, flame retardancy, reactivity in polymerization.m-Aryloxy phenols are used to improve thermal stability and flame resistance in plastics and coatings. nih.govmdpi.com
Piperidine RingImproved solubility, sites for cross-linking, basicity for catalytic activity.Piperidine derivatives are integral to various pharmaceuticals and fine chemicals, indicating their versatile reactivity. mdpi.com
Ether LinkageFlexibility in polymer chains, chemical stability.Diaryl ether linkages are common in high-performance polymers like PEEK and PEK.

Catalyst Design and Ligand Development

The structure of this compound makes it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metal catalysts. The presence of both a nitrogen atom within the piperidine ring and an oxygen atom in the phenolic hydroxyl group provides two potential coordination sites for metal ions. This bifunctional nature could allow it to act as a bidentate ligand, forming stable chelate complexes with various metals.

The development of new ligands is crucial for advancing homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. The combination of a "hard" oxygen donor and a "softer" nitrogen donor in this compound could be advantageous in a range of catalytic transformations.

While specific research on this compound as a catalyst or ligand is not prominent, the broader class of piperidine and phenol-containing molecules has seen extensive use in catalysis. For example, piperidine derivatives are used as organocatalysts and as ligands in various metal-catalyzed reactions. Similarly, phenol-based ligands, such as those derived from salicylaldehyde (B1680747) (salen ligands), are well-established in coordination chemistry and catalysis.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral versions of this compound could be synthesized and used as ligands for asymmetric catalysis, where the creation of a specific stereoisomer of a product is desired.

Cross-Coupling Reactions: Palladium complexes with N,O-ligands have been successfully employed in various cross-coupling reactions, such as Suzuki, Heck, and C-N coupling reactions.

Polymerization Catalysis: The ligand could be used to tune the activity and selectivity of metal catalysts for olefin polymerization or ring-opening polymerization of cyclic esters.

Table 2: Potential of this compound as a Ligand in Catalysis

FeaturePotential Advantage in CatalysisExamples from Related Systems
N,O-Bidentate CoordinationFormation of stable chelate complexes with transition metals.Salen-type ligands, which are N,O-bidentate, are widely used in various catalytic applications.
Tunable Steric and Electronic PropertiesThe piperidine and phenol rings can be substituted to fine-tune the ligand's properties and, consequently, the catalyst's performance.Modifications to phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are common strategies to optimize catalytic activity.
Potential for Chiral ModificationThe piperidine ring can be synthesized in enantiomerically pure forms, leading to applications in asymmetric catalysis.Chiral diamine and amino alcohol ligands are extensively used in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Piperidin-4-yloxy)phenol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. For example, a prototypical procedure involves reacting a piperidinyloxy precursor with phenol derivatives in the presence of DIPEA as a base. Post-synthesis, purification includes washing with 0.5 M NaOH and brine, followed by drying over anhydrous sodium sulfate . To optimize purity, employ column chromatography or recrystallization, and confirm purity via HPLC (>95%) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store the compound as a powder at -20°C for long-term stability (up to 3 years). For short-term use, solutions in DMSO can be stored at -80°C for 6 months. Avoid repeated freeze-thaw cycles to prevent degradation. If insoluble in DMSO, test alternative solvents like ethanol or PEG300, ensuring compatibility with downstream assays .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the piperidinyloxy and phenolic moieties. X-ray crystallography (e.g., single-crystal studies) resolves stereochemical ambiguities, as demonstrated for related piperidine derivatives .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight (C12_{12}H15_{15}NO3_3, 221.25 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the phenolic oxygen (e.g., esterification, alkylation) or the piperidine nitrogen (e.g., Boc protection, sulfonylation) to probe bioactivity. For example, ester analogues (e.g., phenyl 3-methyl-4-(piperidin-4-yloxy)-1-benzofuran-2-carboxylate) can be synthesized to evaluate enzyme inhibition .
  • Assay Design : Test derivatives in target-specific assays (e.g., kinase inhibition, receptor binding). Use in vitro models (e.g., Plasmodium falciparum N-myristoyltransferase for antimalarial studies) followed by in vivo pharmacokinetic profiling (e.g., oral bioavailability in rodent models) .

Q. How can researchers resolve contradictions in reported bioactivity data for piperidinyloxy derivatives?

  • Methodological Answer :

  • Source Identification : Compare synthesis protocols (e.g., solvent systems, base catalysts) that may lead to stereochemical variations or impurities. For example, hydrolysis conditions (e.g., amides vs. ethers) can alter product stereochemistry .
  • Data Validation : Replicate experiments using standardized protocols (e.g., identical HPLC gradients, enzyme assay conditions). Cross-validate bioactivity with orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What strategies improve solubility and formulation for in vivo studies of this compound?

  • Methodological Answer :

  • Solubility Optimization : Prepare stock solutions in DMSO (10–50 mg/mL) and dilute with co-solvents (e.g., PEG300:Tween 80:water = 5:2:3 v/v) to prevent precipitation. For oral administration, use corn oil or hydroxypropyl-β-cyclodextrin (HPβCD) to enhance bioavailability .
  • Dosing Protocols : Conduct dose-escalation studies in rodents, monitoring plasma concentrations via LC-MS/MS. Adjust formulations based on LogP (predicted ~4.2) and tissue distribution profiles .

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